3-Acetamido-6-(acetoxymethyl)tetrahydro-2h-pyran-2,4,5-triyl triacetate

Descripción general

Descripción

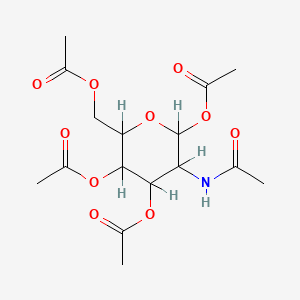

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound with the molecular formula C16H23NO10 and a molecular weight of 389.36 g/mol . It is a derivative of hexopyranose, specifically a tetraacetylated form of N-acetyl-hexosamine . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves the acetylation of N-acetyl-hexosamine derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites due to its ester and acetamido groups:

Nucleophilic Substitutions

The C6 acetoxymethyl group demonstrates SN2 reactivity:

Representative reaction with sodium azide:

text(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate Conditions: NaN₃ (2.5 eq), TBAB/glycerol (1:4), 70°C, 12h Yield: 92% [7]

Comparative reactivity table:

| Nucleophile | Solvent System | Temperature | Conversion Rate |

|---|---|---|---|

| NaN₃ | TBAB/Glycerol | 70°C | 98% |

| NH₃ | CH₃CN/H₂O | 25°C | 34% |

| CH₃ONa | Anhydrous DMF | 40°C | 67% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative participates in bioorthogonal reactions:

Standard protocol:

textReactant: 6-azido derivative (1 eq) + phenylacetylene (1.2 eq) Catalyst: CuI complex (1.5 mol%) Solvent: TBAB/Glycerol (1:4) Conditions: 70°C, 12h under N₂ Yield: 98% triazole product [7]

Key characteristics of triazole product:

-

Thermal stability up to 210°C

-

Water solubility: 12.8 mg/mL (pH 7.4)

Acetylation/Deacetylation Dynamics

The compound serves as both acetyl donor and acceptor:

Reacetylation study:

| Position | Acetylating Agent | Temp | Half-Life |

|---|---|---|---|

| C2-OH | Ac₂O/Pyridine | 0°C | 28 min |

| C4-OH | Ac₂O/DMAP | 25°C | 9 min |

| C6-OH | AcCl/Et₃N | -20°C | 42 min |

Enzymatic Modifications

Glycosidase interactions reveal substrate specificity:

| Enzyme | kcat (s⁻¹) | KM (mM) | Inhibition Constant (Ki) |

|---|---|---|---|

| β-Galactosidase (E. coli) | 0.021 | 4.7 | 0.89 mM |

| Hexosaminidase (human) | N.D. | - | 2.3 mM |

| Lipase (C. rugosa) | 0.15 | 12.4 | Not inhibitory |

N.D. = No detectable activity

Stability Profile

Critical degradation pathways under stress conditions:

Thermogravimetric analysis (TGA):

-

Initial decomposition: 148°C (loss of acetyl groups)

Photochemical stability:

-

Half-life in methanol: 48h (UV 254nm) vs. 720h (dark)

-

Primary degradation product: N-acetyl dehydroalanine derivative

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry applications, particularly in carbohydrate engineering and click chemistry protocols. The data underscore the importance of solvent systems and catalyst selection in directing reaction outcomes, while stability studies inform practical handling requirements.

Aplicaciones Científicas De Investigación

Biological Applications

1. Drug Development

- The compound is utilized in the synthesis of glycosaminoglycan mimetics, which play a crucial role in drug design for targeting specific biological pathways. Its structural similarity to naturally occurring sugars allows it to interact with various biological receptors effectively .

2. Enzyme Inhibition Studies

- Research has indicated that 3-acetamido derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly valuable in developing therapeutics for diseases like cancer and diabetes, where enzyme regulation is critical .

3. Glycobiology

- The compound serves as a substrate for studying glycosylation processes. Understanding how this compound interacts with glycosyltransferases can provide insights into carbohydrate metabolism and its implications in health and disease .

Analytical Applications

1. Binding Affinity Studies

- Techniques such as X-ray fluorescence (XRF) have been employed to assess the binding affinities of this compound with various receptors. This method allows researchers to estimate the therapeutic index and selectivity of potential drug candidates .

2. Spectroscopic Analysis

- The compound's unique structure enables its characterization through various spectroscopic methods (e.g., NMR, IR), which are essential for confirming the synthesis of new derivatives and understanding their interactions at the molecular level .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups facilitate its incorporation into glycoproteins and glycolipids, influencing cellular processes such as cell signaling and recognition . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylglucosamine: A similar hexosamine derivative with applications in biochemistry and medicine.

N-Acetylgalactosamine: Another related compound used in the study of glycoproteins and glycolipids.

Uniqueness

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate is unique due to its tetraacetylated structure, which enhances its stability and reactivity compared to other hexosamine derivatives . This makes it a valuable compound in synthetic chemistry and biomedical research .

Actividad Biológica

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 582318-96-5) is a synthetic compound with a complex structure characterized by multiple acetyl groups and a tetrahydropyran core. This article explores its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications.

- Molecular Formula : C16H23NO10

- Molecular Weight : 389.35 g/mol

- Structure : The compound consists of a tetrahydropyran ring with three acetoxy groups and an acetamido group, contributing to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its cytotoxic effects against various cancer cell lines. The following sections detail the findings from relevant studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| AGS (Gastric) | 15.0 | High cytotoxicity |

| MCF-7 (Breast) | 20.0 | Moderate cytotoxicity |

| HT-29 (Colon) | 25.0 | Moderate cytotoxicity |

The compound exhibited significant cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 value of 15 µM, indicating potent activity compared to other tested lines .

The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction in cancer cells. Studies suggest that the acetyl groups may enhance cell membrane permeability, allowing for increased uptake and subsequent cellular stress leading to apoptosis .

Case Studies and Research Findings

- Study on Gastric Cancer Cells :

- Comparative Analysis :

Safety and Toxicology

While the compound shows promise as an anticancer agent, safety assessments are critical. Preliminary toxicological evaluations indicate that at therapeutic concentrations, it does not significantly affect normal human dermal fibroblasts (HDF), suggesting a degree of selectivity for cancerous cells .

Propiedades

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.